molecular formula C14H14N2O4S B11125460 (5E)-1-acetyl-5-(2,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one

(5E)-1-acetyl-5-(2,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11125460
M. Wt: 306.34 g/mol
InChI Key: NDDLIXNZUBZNFY-YRNVUSSQSA-N
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Description

(5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an imidazolidinone core, a dimethoxyphenyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring, introduction of the dimethoxyphenyl group, and incorporation of the sulfanylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the imidazolidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the phenyl ring or the imidazolidinone core.

Scientific Research Applications

(5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE include other imidazolidinone derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of (5E)-1-ACETYL-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

(5E)-1-acetyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H14N2O4S/c1-8(17)16-11(13(18)15-14(16)21)7-9-6-10(19-2)4-5-12(9)20-3/h4-7H,1-3H3,(H,15,18,21)/b11-7+

InChI Key

NDDLIXNZUBZNFY-YRNVUSSQSA-N

Isomeric SMILES

CC(=O)N1/C(=C/C2=C(C=CC(=C2)OC)OC)/C(=O)NC1=S

Canonical SMILES

CC(=O)N1C(=CC2=C(C=CC(=C2)OC)OC)C(=O)NC1=S

Origin of Product

United States

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